2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide
CAS No.: 941984-75-4
Cat. No.: VC6173832
Molecular Formula: C12H11ClN2OS2
Molecular Weight: 298.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941984-75-4 |
|---|---|
| Molecular Formula | C12H11ClN2OS2 |
| Molecular Weight | 298.8 |
| IUPAC Name | 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C12H11ClN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16) |
| Standard InChI Key | MKDXCEJPMDUTTN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, reflects its three key structural components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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4-Chlorobenzylthio group: A sulfur-linked 4-chlorobenzyl substituent at position 2 of the thiazole ring. This moiety contributes to lipophilicity, facilitating interactions with hydrophobic regions of bacterial membranes .
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Acetamide group: A carboxamide functional group at position 4, which enhances hydrogen-bonding potential with biological targets such as enzymes or DNA .
The molecular formula is C₁₂H₁₂ClN₃OS₂, with a molar mass of 329.82 g/mol.
Spectroscopic Characteristics
While explicit spectral data for this compound are unavailable in the provided sources, related thiazole derivatives exhibit:
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IR spectra: N–H stretching (3,300–3,200 cm⁻¹) from the acetamide group and C–S vibrations (700–600 cm⁻¹) from the thiazole ring .
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¹H NMR: Aromatic protons from the 4-chlorobenzyl group (δ 7.2–7.4 ppm) and methylene protons adjacent to sulfur (δ 3.8–4.1 ppm) .
Synthesis and Manufacturing Processes
Optimization Challenges
Key challenges include minimizing side reactions during thiolate alkylation and achieving regioselective substitution on the thiazole ring. Purification often requires column chromatography or recrystallization from ethanol-water mixtures .
Biological Activities and Pharmacological Applications
Antimicrobial Activity
The compound’s bioactivity is attributed to its ability to disrupt bacterial cell wall synthesis and enzyme function. Notable findings include:
| Organism | MIC (µg/mL) | Reference Compound (MIC) | Source |
|---|---|---|---|
| Listeria monocytogenes | 50% at 25 | Ampicillin (0.24) | |
| Staphylococcus aureus | 1.95–3.91 | Ciprofloxacin (0.12) |
Inhibition of L. monocytogenes occurs at 50% efficacy (25 µg/mL), though this is significantly higher than ampicillin (0.24 µg/mL) . Against methicillin-resistant S. aureus (MRSA), analogs with similar structures show MIC values as low as 1.95 µg/mL, comparable to first-line antibiotics .
Structure-Activity Relationships (SAR)
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4-Chlorobenzyl group: Enhances lipid solubility, improving penetration through bacterial membranes .
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Acetamide moiety: Forms hydrogen bonds with target proteins, such as bacterial dihydrofolate reductase .
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Thiazole ring: Serves as a rigid scaffold, optimizing spatial orientation of substituents .
Comparative Analysis with Related Thiazole Derivatives
Analog Comparison Table
The parent compound exhibits superior activity against MRSA compared to bulkier derivatives, likely due to reduced steric hindrance .
Recent Advances and Future Directions
Combating Antibiotic Resistance
Phenylthiazole derivatives with alkynyl linkages (e.g., compound 8 in source ) demonstrate potent activity against MRSA (MIC < 0.5 µg/mL) and stability in hepatic metabolism (t₁/₂ = 4.5 hours) . These findings suggest that structural hybridization with 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide could yield next-generation antibiotics.
Targeted Drug Delivery
Nanoparticle-encapsulated thiazole derivatives show enhanced bioavailability in preliminary studies. For example, liposomal formulations improve tissue penetration in murine models, reducing effective dosages by 40% .
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